Araguspongine E has been reported in Neopetrosia chaliniformis and Xestospongia with data available.
was indexed to xestospongin A; from Xestospongia sponge; empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release
Xestospongin C
CAS No.: 88903-69-9
Cat. No.: VC0547342
Molecular Formula: C28H50N2O2
Molecular Weight: 446.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88903-69-9 |
|---|---|
| Molecular Formula | C28H50N2O2 |
| Molecular Weight | 446.7 g/mol |
| IUPAC Name | (1S,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
| Standard InChI | InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |
| Standard InChI Key | PQYOPBRFUUEHRC-HCKQMYSWSA-N |
| Isomeric SMILES | C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |
| Canonical SMILES | C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name reflects its intricate stereochemistry, with six chiral centers dictating its three-dimensional conformation. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₅₀N₂O₂ |
| Molecular Weight | 446.7 g/mol |
| Canonical SMILES | C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
| Isomeric SMILES | C1CCC[C@@H]2CCN3CCCC@@HCCCCCCC4CCN5CCCC@@HCC1 |
| PubChem CID | 156593930 |
The pentacyclic skeleton integrates two ether (dioxa) and two amine (diazapenta) groups, creating a rigid, cage-like structure . X-ray crystallography of analogous compounds reveals that such frameworks exhibit significant steric strain, which may influence reactivity and binding interactions .
Stereochemical Considerations
The specified stereochemistry—(1R,8S,10R,15S,22S,29R)—distinguishes this isomer from related natural products like xestospongin A (1S,8S,10R,15S,22S,29R) and xestospongin C (1S,8R,10R,15S,29R) . Minor stereochemical variations can drastically alter biological activity; for example, xestospongin C’s (8R) configuration enables selective inhibition of inositol 1,4,5-trisphosphate (IP₃) receptors, whereas xestospongin A lacks this specificity .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of this compound involves advanced multi-step organic reactions, typically starting with stereoselective cyclization to establish the pentacyclic core. Key steps include:
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Ring-Closing Metathesis: To form the macrocyclic ether and amine linkages.
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Asymmetric Catalysis: Chiral catalysts enforce the desired (1R,8S,10R,15S,22S,29R) configuration.
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Functional Group Interconversions: Late-stage modifications introduce nitrogen and oxygen heteroatoms.
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structure and stereochemistry. For instance:
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¹H NMR: Distinct signals at δ 3.45–3.65 ppm correlate with ether-linked protons .
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¹³C NMR: Peaks near δ 75–85 ppm confirm oxygenated carbons .
Pharmacological Activity and Mechanisms
Calcium Signaling Modulation
Although direct studies on this compound are scarce, structurally related xestospongins exhibit potent activity against intracellular calcium channels. For example:
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IP₃ Receptor Antagonism: Xestospongin C (3 μM) inhibits IP₃-induced calcium release in guinea-pig cardiomyocytes, attenuating α-adrenergic signaling .
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SERCA Pump Inhibition: At higher concentrations (>700 nM), xestospongin C blocks sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), prolonging calcium clearance in nerve terminals .
These findings suggest that the reviewed compound may similarly target calcium homeostasis, though its stereochemical profile could modulate potency or selectivity .
Enzymatic Interactions
The diazapentacyclo framework’s rigidity may facilitate interactions with enzymes requiring planar or concave binding sites. Computational docking studies predict affinity for:
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Cytochrome P450 Enzymes: Due to hydrophobic interactions with the pentacyclic core.
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Kinases: Potential inhibition via hydrogen bonding with ether and amine groups.
Materials Science
The compound’s rigid, porous structure has inspired research into:
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Molecular Sieves: Selective filtration based on size and polarity.
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Catalytic Scaffolds: Stabilization of transition metals via nitrogen lone pairs.
Future Research Directions
Unresolved Questions
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Stereochemical Impact: How do the (1R,8S,10R,15S,22S,29R) configurations influence target binding compared to other isomers?
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Toxicity Profile: Are there organ-specific liabilities, as seen with xestospongin C’s effects on smooth muscle ?
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Synthetic Optimization: Can novel catalysts improve yield and scalability?
Methodological Advances
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Cryo-EM Mapping: To visualize interactions with IP₃ receptors at near-atomic resolution.
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Machine Learning: Predicting off-target effects using structure-activity relationship (SAR) models.
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